molecular formula C7H6BrCl2N B175079 5-Bromo-2,3-bis(chloromethyl)pyridine CAS No. 155187-02-3

5-Bromo-2,3-bis(chloromethyl)pyridine

Cat. No. B175079
M. Wt: 254.94 g/mol
InChI Key: WJJGQDBACOBINU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2,3-bis(chloromethyl)pyridine is a chemical compound with the molecular formula C7H6BrCl2N . It has a molecular weight of 291.4 . The compound is typically available in the form of a hydrochloride .


Synthesis Analysis

The synthesis of 5-Bromo-2,3-bis(chloromethyl)pyridine and similar compounds often involves ring cleavage methodology reactions . This process allows for the introduction of various functional groups to the pyridine, making it a robust method for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2,3-bis(chloromethyl)pyridine is characterized by the presence of a pyridine ring substituted with bromine and chloromethyl groups .


Chemical Reactions Analysis

The chemical reactions involving 5-Bromo-2,3-bis(chloromethyl)pyridine are typically characterized by the introduction of various functional groups to the pyridine . This is achieved through a ring cleavage methodology reaction .

Scientific Research Applications

  • Synthesis of Trifluoromethylpyridines

    • Field : Agrochemical and Pharmaceutical Industries
    • Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
    • Method : Various methods of synthesizing 2,3,5-DCTF have been reported. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
  • Synthesis of Fluorinated Pyridines

    • Field : Organic Chemistry
    • Application : Fluoropyridines are used in the synthesis of anticancer drugs .
    • Method : By reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids, 5,6-difluoro-2,3-dihydrothieno[2,3-b]pyridine was obtained .
    • Results : The synthesized compound was used as a precursor for the synthesis of anticancer drugs .
  • Synthesis of Sensitive Fluorescent Chemosensor

    • Field : Chemical Sensing
    • Application : 2,6-Bis(chloromethyl)pyridine may be used in the synthesis of a sensitive fluorescent chemosensor for Hg 2+ .
    • Method : The specific method of synthesis is not provided in the source .
    • Results : The synthesized chemosensor is used for the detection of Hg 2+ .
  • Synthesis of Active Agrochemical and Pharmaceutical Ingredients

    • Field : Agrochemical and Pharmaceutical Industries
    • Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
    • Method : Various methods of synthesizing 2,3,5-DCTF have been reported. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
  • Synthesis of Pyridinium Salts

    • Field : Organic Chemistry
    • Application : Pyridinium salts are quite familiar structures in many natural products and bioactive pharmaceuticals .
    • Method : The specific method of synthesis is not provided in the source .
    • Results : These privileged scaffolds have played an intriguing role in a wide range of research topics .
  • Synthesis of Sensitive Fluorescent Chemosensor

    • Field : Chemical Sensing
    • Application : 2,6-Bis(chloromethyl)pyridine may be used in the synthesis of a sensitive fluorescent chemosensor for Hg 2+ .
    • Method : The specific method of synthesis is not provided in the source .
    • Results : The synthesized chemosensor is used for the detection of Hg 2+ .
  • Synthesis of Active Agrochemical and Pharmaceutical Ingredients

    • Field : Agrochemical and Pharmaceutical Industries
    • Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
    • Method : Various methods of synthesizing 2,3,5-DCTF have been reported. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
  • Synthesis of Pyridinium Salts

    • Field : Organic Chemistry
    • Application : Pyridinium salts are quite familiar structures in many natural products and bioactive pharmaceuticals .
    • Method : The specific method of synthesis is not provided in the source .
    • Results : These privileged scaffolds have played an intriguing role in a wide range of research topics .
  • Synthesis of Sensitive Fluorescent Chemosensor

    • Field : Chemical Sensing
    • Application : 2,6-Bis(chloromethyl)pyridine may be used in the synthesis of a sensitive fluorescent chemosensor for Hg 2+ .
    • Method : The specific method of synthesis is not provided in the source .
    • Results : The synthesized chemosensor is used for the detection of Hg 2+ .

Future Directions

The future directions for the study and application of 5-Bromo-2,3-bis(chloromethyl)pyridine and similar compounds likely involve the development of more robust methods for the introduction of various functional groups to the pyridine . This could potentially expand the range of bioactive molecules that can be synthesized using these compounds .

properties

IUPAC Name

5-bromo-2,3-bis(chloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrCl2N/c8-6-1-5(2-9)7(3-10)11-4-6/h1,4H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJGQDBACOBINU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CCl)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00597905
Record name 5-Bromo-2,3-bis(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,3-bis(chloromethyl)pyridine

CAS RN

155187-02-3
Record name 5-Bromo-2,3-bis(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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